
N-(4-(bis(4-(phenylamino)phenyl)methylene)cyclohexa-2,5-dienylidene)benzenaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is primarily used as an indicator in agar for the detection of lipase activity in bacteria . This compound is known for its vibrant blue color and is utilized in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Opal Blue SS involves the reaction of aniline derivatives with benzaldehyde derivatives under acidic conditions to form the triarylmethane structure . The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the dye.
Industrial Production Methods
Industrial production of Opal Blue SS follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Opal Blue SS undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products.
Reduction: Reduction reactions can lead to the decolorization of the dye.
Substitution: Substitution reactions can occur on the aromatic rings, leading to modified dye structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction typically results in colorless leuco compounds .
Aplicaciones Científicas De Investigación
Opal Blue SS has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in microbiology for detecting lipase activity in bacterial cultures.
Medicine: Utilized in histological staining to highlight specific structures in tissue samples.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The mechanism of action of Opal Blue SS involves its interaction with specific molecular targets. In microbiology, the dye binds to lipase enzymes produced by bacteria, resulting in a color change that indicates enzyme activity . The dye’s structure allows it to interact with various biological molecules, making it useful in different staining and detection applications.
Comparación Con Compuestos Similares
Similar Compounds
Methylene Blue: Another synthetic dye used in similar applications, but with a different chemical structure and properties.
Crystal Violet: A dye used in microbiology for Gram staining, with a different color and staining mechanism.
Malachite Green: Used in histology and as an antifungal agent, with distinct chemical properties.
Uniqueness of Opal Blue SS
Opal Blue SS is unique due to its specific interaction with lipase enzymes, making it particularly useful in microbiological applications. Its vibrant blue color and stability under various conditions also make it a preferred choice in industrial and research settings .
Propiedades
Fórmula molecular |
C37H30ClN3 |
|---|---|
Peso molecular |
552.1 g/mol |
Nombre IUPAC |
4-[bis(4-anilinophenyl)methyl]-N-phenylaniline;chloride |
InChI |
InChI=1S/C37H30N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-40H;1H/q+1;/p-1 |
Clave InChI |
IFFSTQSVRWFGTF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



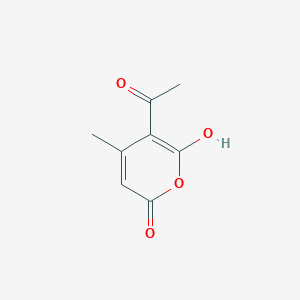
![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
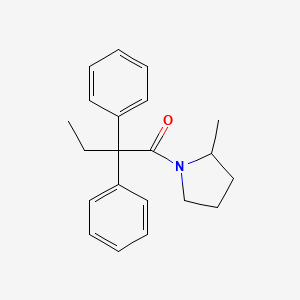
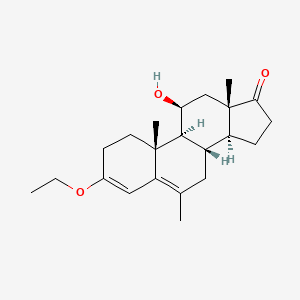
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
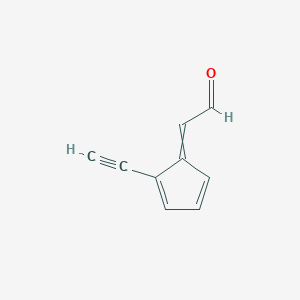
![3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)](/img/structure/B13825194.png)
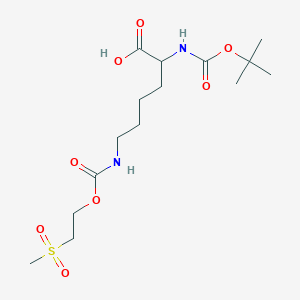
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

